molecular formula C16H13NO2 B1663028 3-Methoxy-4-phenyl-1H-quinolin-2-one CAS No. 6152-57-4

3-Methoxy-4-phenyl-1H-quinolin-2-one

Cat. No. B1663028
CAS RN: 6152-57-4
M. Wt: 251.28 g/mol
InChI Key: NDTLHHOQSHJIMX-UHFFFAOYSA-N
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Description

3-Methoxy-4-phenyl-1H-quinolin-2-one, also known as LY294002, is a chemical compound that is widely used in scientific research for its ability to inhibit the activity of phosphoinositide 3-kinase (PI3K). PI3K is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K activity, LY294002 has been shown to have a number of potential applications in the fields of cancer research, neuroscience, and immunology.

Scientific Research Applications

Chemical Structure and Isolation

4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a compound structurally similar to 3-Methoxy-4-phenyl-1H-quinolin-2-one, was isolated from the leaves of Melicope moluccana T.G. Hartley. Its chemical structure was elucidated using UV, IR, HRESIMS, 1D and 2D-NMR spectroscopy (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).

Synthesis and Characterization

The synthesis and characterization of 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline, a derivative of quinoline, were achieved, and its crystal structure was determined by X-ray single-crystal diffraction (Liu Fang-ming, 2012).

Pharmacological Properties

Mechanistic Studies

Novel Derivatives Synthesis

properties

IUPAC Name

3-methoxy-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTLHHOQSHJIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210514
Record name 3-Methoxy-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-phenyl-1H-quinolin-2-one

CAS RN

6152-57-4
Record name 3-Methoxy-4-phenyl-1H-quinolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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